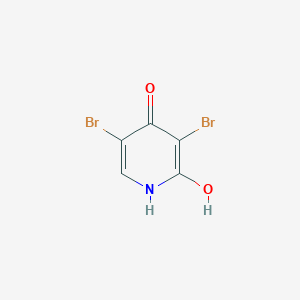

2,4-Dihydroxy-3,5-dibromopyridine

Description

Significance of Pyridine (B92270) Derivatives in Contemporary Chemical Sciences

Pyridine derivatives are fundamental building blocks in the chemical sciences, demonstrating a broad spectrum of biological and pharmacological activities. chemicalbook.com Their versatile structure allows for a wide range of functionalization, leading to compounds with applications as anti-inflammatory, antimicrobial, and antitumor agents. chemicalbook.com The pyridine motif is a key structural component in numerous approved drugs, highlighting its significance in medicinal chemistry. researchgate.net The ability of the pyridine ring to engage in various chemical transformations makes it a valuable scaffold for the development of novel molecules with tailored properties.

Overview of Halogenated Dihydroxypyridines within Organic Synthesis

Halogenated pyridines are crucial intermediates in organic synthesis, where the halogen atoms serve as versatile handles for further chemical modifications, such as cross-coupling reactions. The introduction of hydroxyl groups to the pyridine ring, creating dihydroxypyridines, further enhances the chemical diversity and potential biological activity of these compounds. These compounds can exist in tautomeric forms, as hydroxypyridines or pyridones, which influences their reactivity and physical properties. The combination of both halogen and hydroxyl substituents on a pyridine ring creates a unique chemical entity with a specific reactivity profile, making them interesting targets for synthetic exploration. For instance, the reactivity of a chloro-dihydroxypyridine towards bromine has been a subject of examination. researchgate.net

Research Focus on 2,4-Dihydroxy-3,5-dibromopyridine: Scope and Academic Relevance

This compound, with the chemical formula C₅H₃Br₂NO₂, is a specific polysubstituted pyridine derivative. chemicalbook.com While its existence is confirmed by its Chemical Abstracts Service (CAS) number 80791-78-2, detailed academic research specifically focusing on this compound is notably scarce in publicly accessible literature. chemicalbook.comchemicalbook.com Its structural relative, 3,5-dibromo-2-hydroxypyridine (B76924), is a known compound with documented properties. nih.govsigmaaldrich.com The academic relevance of this compound likely lies in its potential as a building block for more complex molecules, leveraging the reactivity of its bromine and hydroxyl functional groups. The study of such a molecule contributes to the broader understanding of structure-activity relationships within the diverse family of halogenated pyridines.

Structure

3D Structure

Properties

IUPAC Name |

3,5-dibromo-4-hydroxy-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3Br2NO2/c6-2-1-8-5(10)3(7)4(2)9/h1H,(H2,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKXODMWXBCAVFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=O)N1)Br)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3Br2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30716127 | |

| Record name | 3,5-Dibromo-4-hydroxypyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30716127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80791-78-2 | |

| Record name | 3,5-Dibromo-4-hydroxypyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30716127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2,4 Dihydroxy 3,5 Dibromopyridine and Its Analogues

Strategies for Direct Synthesis of 2,4-Dihydroxy-3,5-dibromopyridine

The direct synthesis of this compound presents a formidable challenge due to the electronic nature of the pyridine (B92270) ring. The electron-withdrawing character of the nitrogen atom deactivates the ring towards electrophilic aromatic substitution, often necessitating harsh reaction conditions. wikipedia.org

Classical Bromination Approaches to Pyridine Systems

Classical bromination of pyridine is notoriously difficult. Direct reaction with bromine often leads to the formation of perbromides or resinous materials, with only minimal yields of substitution products. google.com To achieve successful bromination, elevated temperatures and the use of catalysts are typically required. For instance, heating pyridine with bromine in the gas phase at temperatures between 300 to 500 °C in the presence of a halogenation contact substance can yield a mixture of 3-bromopyridine (B30812) and 3,5-dibromopyridine. google.com Another approach involves heating pyridine hydrochloride with bromine in a sealed tube at 200°C. google.com

The presence of activating groups on the pyridine ring can facilitate bromination. For example, pyridine N-oxides can be brominated to afford 2-bromo- and 2,6-dibromopyridine-N-oxides. researchgate.net These can then be converted to the corresponding brominated pyridines. The use of pyridine hydrobromide perbromide has also been explored as a brominating agent. acs.org

| Starting Material | Reagents and Conditions | Product(s) | Reference |

| Pyridine (gas phase) | Bromine (gas phase), 300-500 °C, halogenation contact substance | 3-Bromopyridine, 3,5-Dibromopyridine | google.com |

| Pyridine Hydrochloride | Bromine, 200 °C, sealed tube | 3-Bromopyridine, 3,5-Dibromopyridine | google.com |

| Pyridine N-oxide | Mercuric acetate, acetic acid, 130°C; then NaCl, Br2 | 2-Bromo- and 2,6-dibromopyridine-N-oxide | researchgate.net |

Regioselective Functionalization Techniques for Dihydropyridines and Pyridinones

Regioselective functionalization offers a more controlled approach to the synthesis of substituted pyridines. The electronic biases within the 2-pyridone ring, a tautomer of 2-hydroxypyridine (B17775), make the C3 and C5 positions more susceptible to electrophilic attack, while the C4 and C6 positions are favored for nucleophilic attack. nih.gov This inherent reactivity can be harnessed to introduce substituents at specific positions.

Recent advancements have focused on C-H functionalization, which avoids the need for pre-functionalized substrates. For 2-pyridones, site selectivity can be controlled by optimizing the electronic nature of the catalyst. nih.gov For instance, Ni/Al cooperative catalysis has been successfully employed for the C6-selective alkenylation of 2-pyridones. nih.gov

Dihydropyridines also serve as valuable intermediates for the synthesis of substituted pyridines. Rhodium-catalyzed hydroboration of pyridines can regioselectively produce N-boryl-1,2-dihydropyridines. acs.org These intermediates can then be further functionalized. For example, enantio-selective bromination of symmetrical 1,4-dihydropyridines has been developed as a method to produce enantio-enriched Hantzsch-type 1,4-dihydropyridines. nih.govnih.gov

| Strategy | Key Features | Example Application | Reference |

| C-H Functionalization of 2-Pyridones | Controlled by catalyst electronics; targets specific ring positions. | C6-selective alkenylation using Ni/Al catalysis. | nih.gov |

| Hydroboration of Pyridines | Rhodium-catalyzed; forms 1,2-dihydropyridine intermediates. | Regioselective synthesis of N-boryl-1,2-dihydropyridines. | acs.org |

| Enantio-selective Bromination of 1,4-Dihydropyridines | Desymmetrization of symmetrical precursors. | Synthesis of enantio-enriched Hantzsch 1,4-DHPs. | nih.govnih.gov |

Precursor Synthesis and Bromination Routes

An alternative and often more efficient strategy for synthesizing this compound involves the bromination of a pre-synthesized, suitably substituted pyridine precursor.

Synthesis of Brominated Dihydroxypyridine Intermediates (e.g., from 2,4-Dihydroxypyridine)

The synthesis of 2,4-dihydroxypyridine (B17372) can be achieved by heating a compound of the formula A (where R is H, alkyl, or aralkyl) with phosphoric acid, where the ratio of phosphoric acid to water is at least 27 to 1 by weight. google.comgoogle.com This intermediate can then be nitrated and subsequently brominated.

The direct bromination of 2-hydroxypyridine with a brominating reagent can yield 2-hydroxy-5-bromopyridine. patsnap.com This monobrominated intermediate can then undergo a second bromination step under the action of a Lewis acid catalyst to produce 2,5-dibromopyridine (B19318). patsnap.com

| Precursor | Reagents and Conditions | Intermediate/Product | Reference |

| Compound of formula A | Phosphoric acid, heat | 2,4-Dihydroxypyridine | google.comgoogle.com |

| 2-Hydroxypyridine | Brominating reagent | 2-Hydroxy-5-bromopyridine | patsnap.com |

| 2-Hydroxy-5-bromopyridine | Brominating reagent, Lewis acid catalyst | 2,5-Dibromopyridine | patsnap.com |

Conversion Pathways from Substituted Aminopyridines to Brominated Pyridines

Substituted aminopyridines are versatile precursors for the synthesis of brominated pyridines. The amino group can direct bromination to specific positions and can subsequently be converted to a hydroxyl group or removed entirely.

A common method involves the diazotization of an aminopyridine in the presence of a bromide source. For example, 2-amino-5-bromopyridine (B118841) can be treated with aqueous hydrogen bromide, liquid bromine, and sodium nitrite (B80452) to yield 2,5-dibromopyridine. chemicalbook.com Similarly, 2-aminopyridine (B139424) can be converted to 2-amino-5-bromopyridine by reaction with acetic anhydride (B1165640) followed by liquid bromine. This intermediate is then diazotized in the presence of cuprous bromide to afford 2,5-dibromopyridine. google.comgoogle.com The synthesis of various brominated 2-amino- and 4-aminopyridines has been described, highlighting the reactivity of bromine atoms towards ammonia (B1221849) in the preparation of these compounds. researchgate.net

| Starting Material | Key Transformation Steps | Final Product | Reference(s) |

| 2-Amino-5-bromopyridine | Diazotization with NaNO2 in HBr/Br2 | 2,5-Dibromopyridine | chemicalbook.com |

| 2-Aminopyridine | Acetylation, bromination, then diazotization with NaNO2/CuBr | 2,5-Dibromopyridine | google.comgoogle.com |

| 2,4-Dibromopyridine-N-oxide | Ammoniation, then reduction | 2-Amino-4-bromopyridine | google.com |

Preparation via Halogen Exchange of Perchlorinated Systems

Halogen exchange reactions provide another route to brominated pyridines. While direct synthesis of this compound via this method is not explicitly detailed in the provided context, the general principle of halogen exchange is a well-established strategy in pyridine chemistry. Perchlorinated pyridines can be subjected to halogen exchange to introduce bromine atoms at desired positions. This approach is particularly useful when direct bromination is challenging or results in low yields.

Novel Synthetic Routes and Catalytic Systems

The quest for more efficient, selective, and sustainable methods for the synthesis of functionalized brominated pyridines has led to the exploration of innovative synthetic strategies. These modern approaches often provide significant advantages over classical methods in terms of yield, reaction time, and substrate scope.

The direct and selective introduction of bromine atoms onto the pyridine ring, as well as their subsequent elaboration through cross-coupling reactions, has been significantly advanced through the use of transition metal catalysis. These methods offer a powerful toolkit for the synthesis of complex pyridine derivatives.

While electrophilic bromination of pyridines can be challenging due to the electron-deficient nature of the ring, metal catalysts can facilitate this transformation under milder conditions and with greater control of regioselectivity. For electron-rich dihydroxypyridines, bromination can proceed more readily. However, achieving selective dibromination at the 3 and 5 positions often requires careful optimization of reaction conditions.

Recent advancements have explored the use of various metal catalysts to promote the bromination of C-H bonds. For instance, iron porphyrin complexes have been shown to catalyze the bromination of unactivated C–H bonds. rsc.org This type of catalysis proceeds through a high-valent iron(IV)-oxo porphyrin π-cation radical species. The presence of a Lewis acid can inhibit the typical oxygen rebound pathway, leading to the formation of a carbocation intermediate that is trapped by a bromide source. rsc.org While not yet specifically reported for 2,4-dihydroxypyridine, this methodology holds promise for the direct and selective bromination of such substrates.

Table 1: Examples of Metal-Catalyzed Bromination Conditions for Heterocycles

| Catalyst System | Brominating Agent | Substrate Type | Key Features |

|---|---|---|---|

| Iron Porphyrin / Lewis Acid | Metal Bromide (e.g., LiBr) | Hydrocarbons | C-H activation, inhibition of oxygen rebound. rsc.org |

| Palladium(II) Acetate | N-Bromosuccinimide (NBS) | Electron-rich heterocycles | Mild conditions, high regioselectivity. |

This table presents generalized conditions from the literature for similar transformations and may be adaptable for the synthesis of this compound.

Once this compound is obtained, the two bromine atoms serve as versatile handles for further molecular elaboration via metal-catalyzed cross-coupling reactions. Palladium-catalyzed reactions, such as Suzuki, Heck, and Sonogashira couplings, are particularly powerful in this context. nih.gov These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a diverse array of analogues.

The differential reactivity of the bromine atoms in some dibrominated pyridines can allow for sequential, regioselective cross-coupling reactions. For instance, in some systems, the bromine at a more sterically accessible or electronically activated position may react preferentially. nih.gov This stepwise functionalization is a key strategy for building molecular complexity. The choice of catalyst, ligands, and reaction conditions is crucial for controlling the outcome of these transformations. nih.govnih.gov

Table 2: Representative Palladium-Catalyzed Cross-Coupling Reactions for Brominated Pyridines

| Reaction Type | Coupling Partner | Catalyst/Ligand | Typical Conditions | Product Type |

|---|---|---|---|---|

| Suzuki Coupling | Boronic acids/esters | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Base (e.g., Na₂CO₃, K₃PO₄), solvent (e.g., Toluene, Dioxane), heat | Aryl- or heteroaryl-substituted pyridines |

| Heck Coupling | Alkenes | Pd(OAc)₂, P(o-tol)₃ | Base (e.g., Et₃N), solvent (e.g., DMF, MeCN), heat | Alkenyl-substituted pyridines |

| Sonogashira Coupling | Terminal alkynes | PdCl₂(PPh₃)₂, CuI | Base (e.g., Et₃N, piperidine), solvent (e.g., THF, DMF) | Alkynyl-substituted pyridines |

This table summarizes common conditions for cross-coupling reactions on brominated pyridine systems.

Microwave-assisted organic synthesis has emerged as a transformative technology, offering significant advantages over conventional heating methods, including dramatically reduced reaction times, improved yields, and often, enhanced product purity. mdpi.comscilit.comorganic-chemistry.orgnih.govmdpi.com These benefits are particularly pronounced in the synthesis of heterocyclic compounds like brominated pyridines.

The application of microwave irradiation can accelerate both the bromination and subsequent cross-coupling reactions of pyridine derivatives. For instance, the Bohlmann-Rahtz pyridine synthesis, a classical method for preparing pyridines, has been adapted to a one-pot, microwave-assisted procedure, leading to tri- and tetrasubstituted pyridines in high yields and with short reaction times. organic-chemistry.org This approach demonstrates the potential for microwave heating to drive reactions that would otherwise require harsh conditions or prolonged heating.

In the context of this compound, microwave-assisted bromination of the 2,4-dihydroxypyridine precursor could potentially offer a rapid and efficient route to the desired product. Similarly, microwave heating can significantly accelerate metal-catalyzed cross-coupling reactions, often allowing for lower catalyst loadings and shorter reaction times compared to conventional heating. mdpi.com

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis for a Hypothetical Bromination Reaction

| Parameter | Conventional Heating | Microwave-Assisted Synthesis |

|---|---|---|

| Reaction Time | Several hours to days | Minutes to a few hours mdpi.comorganic-chemistry.org |

| Reaction Temperature | Often high, leading to potential side products | Precise temperature control, rapid heating organic-chemistry.org |

| Yield | Moderate to good | Often higher yields mdpi.comorganic-chemistry.org |

This table illustrates the general advantages of microwave-assisted synthesis based on literature findings for related heterocyclic systems.

The demand for enantiomerically pure pharmaceuticals has driven the development of asymmetric synthetic methodologies. Chemoenzymatic and asymmetric catalytic approaches provide elegant solutions for accessing chiral brominated pyridine derivatives.

Enzymes are highly efficient and selective catalysts that can operate under mild conditions. In the context of pyridine chemistry, enzymes such as alcohol dehydrogenases can be used for the stereoselective reduction of prochiral ketones to chiral alcohols. nih.gov A chemoenzymatic strategy for a brominated pyridine analogue might involve the chemical synthesis of a prochiral brominated pyridine precursor, followed by an enzymatic resolution or desymmetrization step to introduce chirality with high enantiomeric excess. For example, a study on the chemoenzymatic preparation of pyridine-based α-fluorinated secondary alcohols demonstrated the successful use of an alcohol dehydrogenase from Lactobacillus kefir for the asymmetric reduction of a prochiral carbonyl group, achieving excellent enantioselectivity and high yields. nih.gov A similar approach could be envisioned for the synthesis of chiral derivatives starting from functionalized brominated pyridines.

Asymmetric catalysis using chiral metal complexes or organocatalysts offers another powerful route to enantiomerically enriched pyridine derivatives. These methods can be applied to the dearomatization of pyridines, leading to chiral dihydropyridines and other partially saturated heterocyclic cores. mdpi.com For instance, the catalytic stereoselective dearomatization of pyridine derivatives has been achieved through various strategies, including the use of chiral Brønsted acids and metal-based catalysts. mdpi.com

While the direct asymmetric synthesis of this compound itself is not a primary focus due to its achiral nature, these asymmetric methodologies are crucial for the synthesis of chiral analogues derived from it. For example, a chiral catalyst could be used to control the stereochemistry of a cross-coupling reaction involving a prochiral substrate derived from this compound.

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 2,4-Dihydroxypyridine |

| N-Bromosuccinimide (NBS) |

| Palladium(II) Acetate |

| Copper(II) Bromide |

| Lithium Bromide (LiBr) |

| Palladium Tetrakis(triphenylphosphine) (Pd(PPh₃)₄) |

| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) |

| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) |

| 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) |

| Sodium tert-butoxide (NaOtBu) |

| Triphenylphosphine (PPh₃) |

| Tri(o-tolyl)phosphine (P(o-tol)₃) |

| Copper(I) Iodide (CuI) |

| Sodium Carbonate (Na₂CO₃) |

| Potassium Phosphate (K₃PO₄) |

| Triethylamine (Et₃N) |

| Toluene |

| Dioxane |

| Dimethylformamide (DMF) |

| Acetonitrile (MeCN) |

| Tetrahydrofuran (THF) |

Chemical Reactivity and Derivatization of 2,4 Dihydroxy 3,5 Dibromopyridine

Electrophilic and Nucleophilic Substitution Reactions

The pyridine (B92270) core, substituted with both activating (hydroxyl) and deactivating (bromo) groups, presents a complex substrate for substitution reactions. The precise outcomes of such reactions are difficult to predict without experimental validation.

Halogen Exchange and Functional Group Interconversion

Halogen exchange reactions, such as the Finkelstein reaction, could potentially replace the bromine atoms with other halogens (iodine or chlorine), thereby modulating the reactivity of the C-X bond for subsequent transformations. Furthermore, the interconversion of the hydroxyl groups into other functionalities, for instance, through etherification or conversion to better leaving groups like triflates, would be a critical step in unlocking diverse synthetic pathways. However, no studies detailing these specific conversions for 2,4-dihydroxy-3,5-dibromopyridine have been reported.

Site-Selective Nucleophilic Aromatic Substitution on Brominated Pyridines

Nucleophilic aromatic substitution (SNAr) is a hallmark reaction of halogenated pyridines. In principle, the bromine atoms on the this compound ring could be displaced by various nucleophiles. The positions ortho (C2) and para (C4) to the ring nitrogen are typically activated towards nucleophilic attack. nih.gov However, the presence of two bromine atoms and two hydroxyl groups creates a complex electronic and steric environment. The hydroxyl groups, particularly when deprotonated, are strongly electron-donating and would disfavor SNAr at the adjacent positions. The regioselectivity of a potential SNAr reaction on this substrate—determining which bromine atom would be preferentially substituted—remains an open question for which no clear data exists. Research on related, but simpler, dihalogenated pyridines has shown that site-selectivity can be controlled, but these findings cannot be directly applied to the more complex target molecule. nih.gov

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for C-C and C-heteroatom bond formation. The two bromine atoms on this compound make it a candidate for such reactions.

Palladium-Catalyzed Cross-Coupling (e.g., Suzuki-Miyaura)

The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron compound, is one of the most versatile cross-coupling methods. uzh.ch It is conceivable that this compound could undergo Suzuki-Miyaura coupling to introduce aryl, heteroaryl, or alkyl groups at the C3 and C5 positions. nih.govresearchgate.net The success of such a reaction would depend on finding suitable catalytic systems that are compatible with the acidic hydroxyl groups. Often, these groups require protection prior to the reaction, or the use of specific bases and ligands to prevent catalyst inhibition and side reactions. researchgate.net Research on other nitrogen-rich heterocycles has demonstrated the challenges and solutions in this area. researchgate.net

Regioselectivity Control in Cross-Coupling of Dibromopyridines

A key challenge in the synthetic use of dihalogenated compounds is achieving regioselectivity—the ability to react at one halogen site while leaving the other intact for subsequent chemistry. For a molecule like this compound, sequential cross-coupling could theoretically allow for the stepwise introduction of two different substituents. Control over which bromine atom reacts first is typically governed by steric and electronic factors, as well as the choice of catalyst and ligands. nih.gov Studies on 2,4-dibromopyridine (B189624) have shown that C2-selective or C4-selective couplings can be achieved by carefully selecting the palladium catalyst and ligands, but similar detailed studies for the title compound are absent from the literature. nih.govrsc.org

Formation of Complex Molecular Architectures

The potential for sequential, site-selective functionalization makes this compound an attractive, albeit unexplored, building block for the synthesis of complex molecular architectures. By combining nucleophilic substitution and cross-coupling reactions, a diverse array of polysubstituted pyridine derivatives could be constructed. These derivatives could serve as scaffolds for pharmaceuticals, agrochemicals, or materials science. However, without foundational studies on the basic reactivity of this compound, its role in the synthesis of more complex structures remains purely speculative.

Annulation Reactions and Ring System Construction

Annulation reactions involving this compound or its derivatives are pivotal for the synthesis of fused heterocyclic systems, which are of significant interest in medicinal chemistry and materials science. While direct examples with this specific compound are not extensively documented, the reactivity of related 2,4-dihydroxypyridine (B17372) systems provides a strong basis for predicting its behavior in ring-forming reactions.

One of the primary strategies for constructing fused rings from 2,4-dihydroxypyridine scaffolds involves the synthesis of furo[2,3-b]pyridines. This can be conceptualized through an initial etherification of the hydroxyl groups, followed by an intramolecular cyclization. For this compound, the 4-hydroxyl group can be selectively alkylated with a reagent containing a suitable leaving group, such as chloroacetonitrile. The resulting intermediate, upon treatment with a base, can undergo intramolecular cyclization to form a fused furan (B31954) ring. The bromine atoms at positions 3 and 5 can then serve as handles for further functionalization of the newly formed furo[2,3-b]pyridine (B1315467) system through cross-coupling reactions.

Another plausible approach involves intramolecular cyclization reactions that can lead to the formation of various fused heterocyclic systems. For instance, derivatization of the hydroxyl groups into moieties capable of undergoing intramolecular Diels-Alder reactions can be envisioned. rsc.org Although this often requires the pyridine ring to act as a diene, the electron-donating nature of the hydroxyl groups can facilitate such transformations under appropriate conditions. The synthesis of various fused pyridine derivatives has been demonstrated from appropriately substituted pyridine precursors, highlighting the versatility of the pyridine scaffold in constructing complex molecular architectures. nih.gov

Furthermore, the synthesis of pyrido[2,3-d]pyrimidine (B1209978) derivatives from 2-aminopyridine (B139424) precursors suggests that if one of the hydroxyl groups in this compound were converted to an amino group, a similar annulation strategy could be employed. For example, reaction with reagents like urea (B33335) or acetic anhydride (B1165640) could lead to the formation of a fused pyrimidine (B1678525) ring. nih.gov

Ligand Design and Metal Chelation with Brominated Pyridines

The structure of this compound, particularly its ability to exist in a 2-pyridone tautomeric form, makes it an interesting candidate for ligand design and metal chelation. The 2-pyridone motif is known to act as a versatile ligand in coordination chemistry, often serving as a 1,3-bridging ligand similar to carboxylates. wikipedia.org The presence of the 4-hydroxyl group in conjunction with the 2-pyridone oxygen provides a potential bidentate chelation site for metal ions.

The coordination chemistry of 2-pyridonate ligands with 3d transition metals is well-established, and these ligands can adopt various coordination modes, including chelating κ²-N,O and monodentate κ¹-N or κ¹-O coordination. rsc.org The electronic properties of the pyridine ring, influenced by the bromine and additional hydroxyl substituents, would modulate the Lewis basicity of the nitrogen and oxygen donor atoms, thereby affecting the stability and electronic properties of the resulting metal complexes. The deprotonation of the hydroxyl groups provides a 2-pyridonate anion where the negative charge is delocalized between the nitrogen and oxygen atoms, enhancing its coordination ability. rsc.org

The synthesis of metal complexes with related dihalopyridine ligands has been reported, demonstrating the capability of halogenated pyridines to participate in coordination chemistry. nih.gov Therefore, this compound is expected to form stable complexes with a range of transition metals, and the resulting complexes could exhibit interesting electronic and catalytic properties.

Lithiation and Subsequent Electrophilic Quenching Reactions

Lithiation of pyridine rings, followed by quenching with an electrophile, is a powerful tool for the synthesis of substituted pyridines. mdpi.comacs.org For this compound, several factors would influence the regioselectivity of lithiation, including the acidic protons of the hydroxyl groups, the directing effects of the substituents, and the potential for halogen-metal exchange.

Prior to lithiation, the acidic hydroxyl groups would need to be protected, for example, as methoxy (B1213986) or other suitable ether groups, to prevent quenching of the organolithium reagent. The resulting 2,4-dialkoxy-3,5-dibromopyridine would then be amenable to lithiation.

Two primary pathways for lithiation can be considered: directed ortho-metalation and halogen-lithium exchange.

Directed ortho-Metalation: Alkoxy groups are known to be ortho-directing groups in lithiation reactions. nih.gov In the case of a 2,4-dimethoxypyridine (B102433) derivative, the 2-methoxy group would direct lithiation to the 3-position, and the 4-methoxy group would direct to the 3- and 5-positions. However, these positions are already substituted with bromine atoms. The directing effect could potentially facilitate lithiation at one of these positions if a stronger organolithium base is used, but halogen-lithium exchange is often kinetically favored.

Halogen-Lithium Exchange: The bromine atoms on the pyridine ring are susceptible to halogen-lithium exchange. wikipedia.orgharvard.edu This reaction is typically very fast, especially with reagents like n-butyllithium or tert-butyllithium, and often occurs at low temperatures. The relative rates of exchange at the 3- and 5-positions would depend on the electronic environment and steric factors. The position of lithiation can sometimes be controlled by the choice of organolithium reagent and reaction conditions. For instance, studies on dibromopyridines have shown that selective halogen-lithium exchange can be achieved. flowfrontier.co.jp

Once the lithiated intermediate is formed, it can be trapped with a wide variety of electrophiles to introduce new functional groups onto the pyridine ring. mdpi.comnih.gov This two-step sequence provides a versatile method for the synthesis of highly functionalized pyridine derivatives that would be difficult to access through other means.

Table of Potential Electrophilic Quenching Reactions

| Electrophile | Resulting Functional Group |

| D₂O | Deuterium |

| Alkyl halides (e.g., CH₃I) | Alkyl group |

| Aldehydes (e.g., PhCHO) | Hydroxyalkyl group |

| Ketones (e.g., acetone) | Tertiary alcohol |

| CO₂ | Carboxylic acid |

| Disulfides (e.g., PhSSPh) | Thioether |

| Chlorotrimethylsilane (TMSCl) | Trimethylsilyl group |

Spectroscopic Characterization and Structural Analysis of 2,4 Dihydroxy 3,5 Dibromopyridine and Its Derivatives

Advanced Nuclear Magnetic Resonance Spectroscopy (NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for determining the precise molecular structure of 2,4-dihydroxy-3,5-dibromopyridine. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each atom.

In the ¹H NMR spectrum, the proton signals are indicative of their position on the pyridine (B92270) ring. The chemical shifts are influenced by the electronegative bromine and oxygen atoms. For the related compound 3,5-dibromopyridine, the proton at the C6 position typically appears further downfield than the proton at C4 due to the deshielding effect of the adjacent nitrogen atom. sigmaaldrich.com

The ¹³C NMR spectrum complements the proton data by providing signals for each carbon atom in the molecule. The carbon atom bonded to the carbonyl group (C2) in the pyridinone tautomer is expected to show a characteristic downfield shift. Public databases confirm the availability of ¹H and ¹³C NMR spectra for 3,5-dibromo-2-hydroxypyridine (B76924), which are essential for its definitive identification. nih.govchemicalbook.com

Table 1: Representative ¹H and ¹³C NMR Data for Dibromopyridine Derivatives Note: Specific data for this compound is not publicly available. The table shows data for a related compound, 3,5-dibromopyridine, for illustrative purposes.

| Compound | Solvent | Nucleus | Chemical Shift (ppm) | Assignment |

| 3,5-Dibromopyridine | CDCl₃ | ¹H | 8.61 | H-2, H-6 |

| ¹H | 8.01 | H-4 | ||

| ¹³C | Data not specified |

Data sourced from representative spectra of related compounds. sigmaaldrich.com

Mass Spectrometry Techniques for Molecular Structure Elucidation

Mass spectrometry (MS) is employed to determine the molecular weight and fragmentation pattern of this compound, confirming its elemental composition. The molecular ion peak ([M]⁺) in the mass spectrum would correspond to the exact mass of the C₅H₃Br₂NO formula, which is approximately 252.89 g/mol . cymitquimica.comscbt.com

The presence of two bromine atoms is readily identified by a characteristic isotopic pattern. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Therefore, the molecular ion will appear as a cluster of peaks: [M]⁺, [M+2]⁺, and [M+4]⁺, with a relative intensity ratio of approximately 1:2:1. This pattern is a definitive signature for a dibrominated compound.

Fragmentation analysis (MS/MS) can further reveal structural details. Common fragmentation pathways may include the loss of a bromine atom (Br), carbon monoxide (CO) from the pyridone ring, or hydrocyanic acid (HCN). GC-MS data for 3,5-dibromo-2-hydroxypyridine is available, providing experimental evidence for its structure and fragmentation behavior. nih.gov

Table 2: Expected Mass Spectrometry Peaks for this compound

| m/z Value | Ion | Description |

| ~251/253/255 | [M]⁺ | Molecular ion cluster (¹H, ¹²C, ⁷⁹Br, ⁸¹Br, ¹⁴N, ¹⁶O) |

| ~172/174 | [M-Br]⁺ | Loss of one bromine atom |

| ~144/146 | [M-Br-CO]⁺ | Subsequent loss of carbon monoxide |

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in this compound. The spectra are dominated by the vibrations of the pyridinone ring and its substituents.

Key absorptions in the IR spectrum include:

N-H Stretching: A broad band typically in the region of 3100-2900 cm⁻¹ corresponding to the N-H bond of the pyridinone tautomer.

C=O Stretching: A strong, sharp absorption band around 1650-1690 cm⁻¹ is characteristic of the carbonyl group in the pyridone ring. This is a key indicator of the predominant tautomeric form.

C=C and C=N Stretching: Vibrations associated with the aromatic ring are observed in the 1600-1400 cm⁻¹ region. researchgate.net

C-Br Stretching: Absorptions for the carbon-bromine bonds are typically found in the lower frequency region of the spectrum (< 700 cm⁻¹).

Raman spectroscopy provides complementary information, particularly for the symmetric vibrations of the pyridine ring, such as the ring breathing mode. researchgate.net Spectroscopic data, including FTIR and Raman, are available for 3,5-dibromo-2-hydroxypyridine, allowing for a comprehensive vibrational analysis. nih.govchemicalbook.com

Table 3: Key IR Absorption Bands for Pyridone-like Structures

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100-2900 | N-H Stretch | Amide (in pyridone) |

| 1690-1650 | C=O Stretch | Carbonyl (in pyridone) |

| 1600-1400 | C=C / C=N Stretch | Aromatic Ring |

| < 700 | C-Br Stretch | Bromo-substituent |

Data based on typical values for related structures. researchgate.netspectrabase.com

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in a single crystal, including bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for this compound is not prominently published, analysis of its derivatives provides significant insight.

For instance, the X-ray structure of a copper(I) complex bearing a derivative of 2-pyridone demonstrates how this moiety coordinates to a metal center. mdpi.com In such structures, the pyridone ring can adopt specific coordination modes, and the bond lengths and angles within the ring can be determined with high precision. These studies reveal a distorted tetrahedral geometry around the copper center, with the pyridyl nitrogen atom directly bonding to the metal. mdpi.com

In a hypothetical crystal structure of this compound, one would expect to observe strong intermolecular hydrogen bonding between the N-H group of one molecule and the carbonyl oxygen of a neighboring molecule, leading to the formation of dimers or extended chain-like structures in the solid state. These interactions are critical to its physical properties, such as melting point and solubility. The analysis of related hydroxypyridine derivatives shows that crystals can be grown and diffracted to high resolution (e.g., 2.25 Å), allowing for detailed structural elucidation. nih.gov

Computational and Theoretical Investigations of 2,4 Dihydroxy 3,5 Dibromopyridine

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. niscair.res.in It is widely employed to predict molecular geometries, electronic properties, and reactivity. For 2,4-Dihydroxy-3,5-dibromopyridine, DFT calculations, likely using a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be instrumental in elucidating its fundamental chemical characteristics. rsc.orgniscair.res.in

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic transitions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (Egap = ELUMO - EHOMO) is a critical parameter for assessing molecular stability and reactivity. niscair.res.in

For this compound, the HOMO is expected to be localized primarily on the pyridine (B92270) ring and the oxygen atoms of the hydroxyl groups, which are electron-rich centers. The LUMO, conversely, would likely be distributed over the pyridine ring and the electron-withdrawing bromine atoms. The presence of both electron-donating hydroxyl groups and electron-withdrawing bromine atoms would influence the HOMO-LUMO gap. It is anticipated that the electron-donating hydroxyl groups would raise the HOMO energy, while the electron-withdrawing bromine atoms would lower the LUMO energy, potentially resulting in a relatively small HOMO-LUMO gap, suggesting higher reactivity compared to unsubstituted pyridine.

To illustrate this, we can consider representative HOMO-LUMO energy values for related pyridine derivatives as calculated by DFT methods.

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| Pyridine | -6.78 | -0.45 | 6.33 |

| 2-Hydroxypyridine (B17775) | -6.12 | -0.21 | 5.91 |

| 3,5-Dibromopyridine | -7.15 | -1.54 | 5.61 |

Note: These values are illustrative and sourced from various computational studies on substituted pyridines. The exact values for this compound would require specific calculations.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and for predicting sites of electrophilic and nucleophilic attack. The MEP surface is colored to represent different potential values, with red indicating regions of high electron density (negative potential, susceptible to electrophilic attack) and blue indicating regions of low electron density (positive potential, susceptible to nucleophilic attack). Green and yellow areas represent regions of neutral potential.

For this compound, the MEP map would be expected to show negative potential (red) around the oxygen atoms of the hydroxyl groups and the nitrogen atom of the pyridine ring, highlighting these as the most probable sites for electrophilic attack and hydrogen bond acceptance. Conversely, the hydrogen atoms of the hydroxyl groups would exhibit a positive potential (blue), indicating their susceptibility to nucleophilic attack and their role as hydrogen bond donors. The bromine atoms, being electronegative, would also contribute to the electronic landscape, likely creating regions of slightly negative potential.

Fukui functions are used within the framework of DFT to identify the most reactive sites in a molecule. These functions quantify the change in electron density at a particular point in the molecule when an electron is added or removed. The Fukui function for nucleophilic attack (f+) indicates the propensity of a site to accept an electron, while the function for electrophilic attack (f-) shows its tendency to donate an electron.

In this compound, the analysis of Fukui functions would likely confirm the predictions from MEP mapping. The nitrogen and oxygen atoms would be expected to have high values of f-, marking them as primary sites for electrophilic attack. The carbon atoms of the pyridine ring, particularly those adjacent to the electron-withdrawing bromine atoms, might show higher f+ values, suggesting they are more susceptible to nucleophilic attack.

Mechanistic Pathway Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating reaction mechanisms by mapping the potential energy surface of a chemical reaction. This allows for the identification of transition states, intermediates, and the calculation of activation energies, providing a detailed understanding of the reaction pathway. For this compound, computational modeling could be used to explore various potential reactions, such as electrophilic substitution, nucleophilic substitution, or reactions involving the hydroxyl groups. For instance, the mechanism of further halogenation or nitration could be elucidated, predicting the most likely substitution patterns and the energetic feasibility of such reactions.

Intermolecular Interactions and Non-Covalent Bonding Analysis

Non-covalent interactions play a crucial role in determining the solid-state structure and macroscopic properties of molecular compounds. For this compound, the primary intermolecular interactions are expected to be hydrogen bonding and halogen bonding.

The hydroxyl groups can act as both hydrogen bond donors (O-H) and acceptors (O). This would likely lead to the formation of an extensive network of intermolecular hydrogen bonds in the solid state, significantly influencing its crystal packing and physical properties such as melting point and solubility.

Furthermore, the bromine atoms can participate in halogen bonding, where the electrophilic region on the bromine atom (the σ-hole) interacts with a nucleophilic site on an adjacent molecule, such as the nitrogen or oxygen atoms. mdpi.com Computational methods like Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis can be employed to characterize and quantify these non-covalent interactions. mdpi.com

Spectroscopic Data Simulation and Validation

Computational chemistry can simulate various types of spectra, which can then be compared with experimental data to validate the computed structure and properties. For this compound, DFT calculations can be used to predict its vibrational (infrared and Raman), nuclear magnetic resonance (NMR), and electronic (UV-Vis) spectra.

Vibrational Spectra: The calculated vibrational frequencies can be compared with experimental IR and Raman spectra to confirm the molecular structure and assign the observed vibrational modes. nih.gov For instance, the characteristic stretching frequencies of the O-H, C=C, C-N, and C-Br bonds can be predicted.

NMR Spectra: The chemical shifts of ¹H and ¹³C atoms can be calculated and compared with experimental NMR data to aid in the structural elucidation of the molecule.

UV-Vis Spectra: Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic absorption spectra, providing insights into the electronic transitions and the color of the compound. researchgate.net

The agreement between simulated and experimental spectra provides a strong validation of the computational model and the derived electronic and structural properties.

Biological Activity and Mechanistic Explorations of 2,4 Dihydroxy 3,5 Dibromopyridine Analogues

In Vitro Biological Screening and Cellular Response Studies

The biological effects of dihydroxypyridine and pyridine (B92270) analogues have been investigated across various cancer cell lines, revealing their potential as antiproliferative agents. nih.govmdpi.com In vitro screening is a primary method to assess the cytotoxic or growth-inhibitory effects of these compounds.

For instance, studies on various dihydropyridine (B1217469) and pyridine derivatives have determined their inhibitory potency against human cancer cell lines. mdpi.com The half-maximal inhibitory concentration (IC₅₀), a measure of a compound's potency, is a key parameter evaluated in these screenings. In one study, a series of novel dihydropyridine analogs were synthesized and evaluated for their anticancer activity against HeLa (cervical cancer) and MCF-7 (breast cancer) cell lines. mdpi.com The results showed that the antiproliferative activity was highly dependent on the specific chemical groups attached to the pyridine core. For example, a 2-Naphthyl-substituted compound demonstrated the highest inhibitory potential against both HeLa and MCF-7 cells, with IC₅₀ values of 53.47 ± 0.50 µM and 38.71 ± 2.31 µM, respectively. mdpi.com Conversely, compounds with a 1-naphthyl unit were inactive, and those with certain hydrophobic groups at the para-position of a phenyl ring showed the least potency. mdpi.com

Another derivative in the same series, featuring 2-methoxy-3-hydroxy functionality, was active against HeLa cells with an IC₅₀ value of 57.03 ± 7.1 µM. mdpi.com These screenings highlight that the cellular response to dihydroxypyridine analogues is structurally specific, with modifications to the peripheral substituents dramatically influencing their biological effect.

Table 1: In Vitro Anticancer Activity of Selected Dihydropyridine Analogues

| Compound Analogue | Cancer Cell Line | IC₅₀ (µM) |

|---|---|---|

| 2-Naphthyl-substituted (4d) | HeLa | 53.47 ± 0.50 mdpi.com |

| 2-Naphthyl-substituted (4d) | MCF-7 | 38.71 ± 2.31 mdpi.com |

Investigations into Enzyme Inhibition Mechanisms (e.g., Bromodomain Interactions)

A significant area of investigation for dihydroxypyridine analogues is their ability to inhibit enzymes involved in disease processes. nih.gov One prominent target class is the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, BRD4, and BRDT), which are epigenetic "readers" that recognize acetylated lysine (B10760008) residues on histones, playing a crucial role in gene transcription. nih.govnih.gov The inhibition of BET proteins, particularly BRD4, is a promising strategy in cancer therapy. nih.govnih.gov

Dihydropyridine-based structures have been explored as scaffolds for developing BET bromodomain inhibitors. nih.gov These inhibitors typically work by binding to a specific pocket in the bromodomain, preventing it from interacting with acetylated histones and thereby disrupting downstream gene expression, such as that of the c-Myc oncogene. nih.govnih.gov Researchers have designed and synthesized dihydropyridine lactam analogs with the aim of achieving selective inhibition of different BET family members. nih.gov

For example, a series of 3,5-dimethylisoxazole (B1293586) derivatives incorporating a different heterocyclic core but targeting the same bromodomain pocket exhibited potent inhibition of BRD4. nih.gov One compound from this series, 11h , showed robust potency against the first bromodomain of BRD4 (BRD4(1)) and the second (BRD4(2)) with IC₅₀ values of 27.0 nM and 180 nM, respectively. nih.gov This compound was also shown to downregulate c-Myc levels in HL-60 leukemia cells, consistent with the mechanism of BRD4 inhibition. nih.gov While not dihydroxypyridines themselves, these studies on related heterocyclic structures provide a mechanistic blueprint for how pyridine-based scaffolds can be optimized to function as potent and specific enzyme inhibitors. nih.govnih.gov

The interaction is often characterized by a conformational change in the target enzyme upon binding of the inhibitor. nih.gov The goal of these mechanistic studies is to elucidate how the compound interacts with its target and how this interaction is affected by the presence of natural substrates. nih.gov

Modulatory Effects on Cellular Pathways and Biomolecular Targets

Beyond direct enzyme inhibition, dihydroxypyridine analogues can modulate various cellular processes and pathways.

PC-12 cells, derived from a pheochromocytoma of the rat adrenal medulla, are a widely used in vitro model to study neuronal differentiation and neurite outgrowth. nih.gov When treated with Nerve Growth Factor (NGF), these cells stop proliferating and extend neurites, mimicking the behavior of neuronal cells. nih.gov

The process of neurite outgrowth is a complex event that can be influenced by various chemical compounds. nih.gov Studies using high-content screening have demonstrated that chemicals can either inhibit or facilitate neurite outgrowth. nih.gov For example, compounds like methylmercury (B97897) are known to inhibit this process, while others like amphetamine can enhance it. nih.gov This model system is sensitive to chemical perturbations, allowing for the identification of compounds that may impact neurodevelopmental processes. nih.gov While specific studies on 2,4-Dihydroxy-3,5-dibromopyridine in this model are not prominent, the known neuroactive potential of related heterocyclic compounds suggests that dihydroxypyridines could modulate signaling pathways involved in neurite extension or stabilization in PC-12 cells. Research has shown that neurite outgrowth is associated with changes in protein synthesis, a process that can be modulated by external chemical stimuli. nih.gov

Analogues of dihydroxypyridine have been evaluated for their antimicrobial properties against a range of pathogens. researchgate.netnih.gov These studies reveal that certain derivatives possess significant antibacterial activity, with prokaryotic cells appearing more sensitive than eukaryotic fungal cells. researchgate.netnih.gov

In a study of C2-substituted 1,4-dihydropyridine (B1200194) analogues, derivatives were tested against bacteria such as Mycobacterium smegmatis, Staphylococcus aureus (a Gram-positive bacterium), and Escherichia coli (a Gram-negative bacterium). nih.gov One derivative, designated as compound 33 , demonstrated the best antibacterial activity, inhibiting the growth of M. smegmatis with a Minimum Inhibitory Concentration (MIC) of 9 µg/mL and S. aureus with an MIC of 25 µg/mL. nih.gov Another derivative, compound 4 , also showed good inhibition against M. smegmatis (MIC = 50 µg/mL). researchgate.net

The mechanism of action is believed to be linked to the chemical structure of the compounds, particularly the nature of the substituent at the C2 position of the dihydropyridine ring. nih.gov Increased bulk and lipophilicity at this position appear to enhance antibacterial activity, suggesting that the compounds' ability to penetrate the bacterial cell wall or membrane is a key factor. nih.gov While specific targets like pili assembly are plausible, the broad-spectrum activity of some analogues suggests they may act on more fundamental cellular processes or have multiple targets within the bacterial cell.

Table 2: Minimum Inhibitory Concentration (MIC) of Dihydropyridine Analogues Against Bacteria

| Compound Analogue | Mycobacterium smegmatis (MIC µg/mL) | Staphylococcus aureus (MIC µg/mL) | Escherichia coli (MIC µg/mL) |

|---|---|---|---|

| Derivative 33 | 9 nih.gov | 25 nih.gov | 100 nih.gov |

Structure-Activity Relationship (SAR) Studies for Bioactive Derivatives

Structure-Activity Relationship (SAR) studies are crucial for optimizing the biological activity of a lead compound. nih.gov By systematically modifying the chemical structure of a molecule and observing the resulting changes in its biological potency, researchers can identify the key chemical features required for activity. nih.govnih.gov

For pyridine derivatives, SAR studies have revealed several important trends. In the context of antiproliferative activity, the presence and position of specific functional groups, such as hydroxyl (-OH), methoxy (B1213986) (-OMe), and carbonyl (-C=O), can enhance activity. nih.gov Conversely, the addition of halogen atoms or bulky groups can sometimes lead to lower antiproliferative effects, though this is highly context-dependent. nih.gov

In the case of the antimicrobial 1,4-dihydropyridine analogues, SAR analysis showed a clear correlation between the substituent at the C2 position and antibacterial potency. nih.gov Derivatives with bulkier and more lipophilic groups at this position, such as a 2-cyano-3-oxo-3-phenylprop-1-en-1-yl group, exhibited significantly higher inhibitory activity against all tested microorganisms. nih.gov This suggests that hydrophobic interactions are important for the antibacterial mechanism of these compounds. researchgate.net

SAR models can also be generated using computational methods to predict the activity of new compounds and guide their design. mdpi.com These models can define the key molecular features, such as shape, hydrophobicity, and electrostatic properties, that are critical for binding to a biological target. mdpi.com

Role as a Biochemical Reagent or Synthone in Drug Discovery Research

Beyond their direct biological effects, pyridine derivatives like this compound serve as valuable tools in biomedical research and drug discovery. medchemexpress.comnih.gov They can be used as biochemical reagents to probe biological systems or as synthons (building blocks) for the construction of more complex molecules. medchemexpress.comcdhfinechemical.com

For example, 3,5-Dibromopyridine is commercially available as a biochemical reagent for use in life science research. medchemexpress.com Such reagents are often used as starting materials or intermediates in the synthesis of novel compounds with potential therapeutic value. cdhfinechemical.com

The utility of a dihydroxy-aromatic structure as a synthon is well-illustrated in fragment-based drug design. In the discovery of a novel inhibitor of Heat Shock Protein 90 (Hsp90), a 2,4-dihydroxybenzamide (B1346612) fragment served as a crucial starting point. nih.gov Through structure-guided optimization, this initial fragment was elaborated into the clinical candidate AT13387. nih.gov This process demonstrates how a relatively simple chemical core, such as a dihydroxypyridine, can be the foundation for developing a complex and potent drug molecule. The dihydroxy moiety often plays a critical role in binding to the target protein, for instance, by forming key hydrogen bonds within an active site.

Conclusion and Future Research Directions

Current Achievements and Remaining Challenges in 2,4-Dihydroxy-3,5-dibromopyridine Research

Research surrounding this compound has laid a foundational understanding of its synthesis and basic reactivity. The presence of both hydroxyl and bromo- substituents on the pyridine (B92270) ring makes it a versatile, albeit challenging, substrate.

Achievements:

Synthetic Access: Methodologies for the synthesis of related brominated pyridines have been established, often involving multi-step processes starting from precursors like 2-aminopyridine (B139424). These typically involve reactions such as diazotization followed by bromination. For instance, methods for producing 2,5-dibromopyridine (B19318) from 2-amino-5-bromopyridine (B118841) are well-documented. chemicalbook.comchemicalbook.comgoogle.comgoogle.com

Versatile Intermediate: The differential reactivity of the bromine atoms and the acidic nature of the hydroxyl groups make it a useful intermediate in organic synthesis. Halogenated pyridines are recognized as crucial building blocks for pharmaceuticals and agrochemicals. nih.gov

Remaining Challenges: The primary hurdles in the field are centered on the efficiency, selectivity, and environmental impact of synthetic methods.

Regioselectivity: Achieving selective functionalization at specific positions on the pyridine ring, especially in the presence of multiple activating and deactivating groups, remains a significant challenge. Traditional electrophilic substitution reactions on the electron-deficient pyridine ring often require harsh conditions. nih.govyoutube.com

Reaction Conditions: Many existing halogenation and functionalization procedures necessitate high temperatures, strong acids or bases, and metal catalysts, which can limit functional group tolerance and generate significant waste. acs.org

Table 1: Summary of Challenges in Halogenated Pyridine Synthesis

| Challenge | Description | Relevant Citations |

|---|---|---|

| Harsh Reaction Conditions | The electron-deficient nature of the pyridine ring often necessitates high temperatures and strong acids or metal catalysts for reactions to proceed. acs.org | nih.govyoutube.comacs.org |

| Regioselectivity Issues | Controlling the position of substitution on a multi-substituted pyridine ring is difficult, often leading to mixtures of isomers. nih.gov | nih.govyoutube.com |

| Limited Scope | The aggressive conditions required for many reactions limit the types of functional groups that can be present on the starting materials. nih.gov | nih.govacs.org |

| Low Yields | Some established synthetic pathways for brominated pyridines are characterized by low overall yields, making them inefficient. google.com | google.comgoogle.com |

Emerging Methodologies and Interdisciplinary Approaches in Halogenated Pyridine Chemistry

To overcome the challenges mentioned above, the field is moving towards more sophisticated and sustainable synthetic strategies. These emerging methods often draw from interdisciplinary fields to provide novel solutions.

Emerging Methodologies:

Pyridine Ring "Surgery": Novel techniques involve temporarily opening the pyridine ring to create a more electron-rich linear intermediate. acs.org This allows for easier functionalization before the ring is "stitched back together," enabling reactions under milder conditions. acs.org

Designed Phosphine Reagents: Researchers have developed heterocyclic phosphines that can be installed on the pyridine ring and subsequently displaced by a halide. nih.gov This strategy allows for the selective halogenation of a wide range of unactivated pyridines, including in late-stage functionalization of complex molecules. nih.gov

Photochemical and Electrosynthesis: Visible-light-enabled reactions and electrosynthesis are gaining traction as powerful, environmentally friendly tools. organic-chemistry.org These methods can drive reactions like aza-6π electrocyclization to form diverse pyridines or facilitate cross-coupling reactions without the need for traditional catalysts. organic-chemistry.org

Catalyst-Mediated Synthesis: The use of novel catalysts, such as tin(IV) in multicomponent reactions or zeolite and NaHCO3 in cyclization reactions, provides milder and more efficient pathways to highly substituted pyridines. nih.gov

Interdisciplinary Approaches:

Computational Chemistry: Computational studies are increasingly used to understand reaction mechanisms, such as the SNAr pathway in phosphine-mediated halogenation, and to predict reactivity and selectivity, thereby guiding experimental design. nih.gov

Biomaterials in Synthesis and Remediation: The principles of green chemistry are being integrated through the use of biomaterials. This includes developing more sustainable synthetic routes and using bioadsorbents for the removal of chemical pollutants from reaction mixtures. mdpi.com

Materials Science: The unique electronic properties of halogenated pyridines make them attractive for applications in materials science, such as in the synthesis of liquid crystals. researchgate.net The lone pair of electrons on the nitrogen atom can enhance intermolecular forces, a property of interest in the design of new materials. researchgate.net

Untapped Research Avenues for this compound and its Related Compounds

While the foundational chemistry of halogenated pyridines is established, the specific potential of this compound remains largely unexplored. Future research could unlock significant value by focusing on several key areas.

Potential Research Directions:

Advanced Materials Synthesis: The dihydroxy and dibromo functionalities offer multiple points for polymerization or incorporation into larger supramolecular structures. Its potential as a monomer for creating novel polymers with tailored electronic, optical, or thermal properties is a significant untapped avenue. Related disubstituted pyridines have already been used as key building blocks for liquid crystals. researchgate.net

Medicinal Chemistry Scaffolding: Pyridine scaffolds are ubiquitous in drug discovery. nih.govslideshare.net The specific substitution pattern of this compound could be exploited as a novel scaffold for developing therapeutic agents. The hydroxyl and bromo groups provide handles for further derivatization to explore structure-activity relationships against various biological targets.

Organometallic Chemistry and Catalysis: Halogenated pyridines serve as important ligands in organometallic chemistry. nih.gov Investigating the coordination chemistry of this compound with various transition metals could lead to the development of new catalysts with unique reactivity or selectivity for a range of organic transformations.

Enantioselective Applications: Incorporating this pyridine derivative into larger chiral structures, such as crown ethers, could yield new hosts for enantiomeric recognition studies or as precursors for enantioselective sensors and selectors. researchgate.net

Table 2: Untapped Research Avenues

| Research Avenue | Potential Application / Field of Study | Rationale |

|---|---|---|

| Polymer Chemistry | Development of functional polymers with novel electronic or thermal properties. | Dihydroxy and dibromo groups provide multiple reactive sites for polymerization. |

| Medicinal Chemistry | Use as a novel scaffold for drug design and discovery. | The pyridine core is a proven pharmacophore; the unique substitution offers new chemical space to explore. nih.gov |

| Liquid Crystal Development | Synthesis of new liquid crystalline materials. | Disubstituted pyridines are known to be effective components in liquid crystal structures. researchgate.net |

| Organometallic Catalysis | Creation of new metal-ligand complexes for catalysis. | Halogenated pyridines are valuable ligands; the dihydroxy functionality could modulate catalyst activity. nih.gov |

| Enantioselective Recognition | Design of chiral hosts for molecular sensing. | Integration into macrocycles like crown ethers could create systems for recognizing specific enantiomers. researchgate.net |

Q & A

Q. What are the optimal synthetic routes for 2,4-dihydroxy-3,5-dibromopyridine, and how do hydroxyl groups influence bromination regioselectivity?

- Methodological Answer : Synthesis typically involves bromination of dihydroxypyridine precursors. The hydroxyl groups act as directing groups, favoring bromination at the 3,5-positions due to their electron-donating effects. Use agents like Br₂ in H₂SO₄ or N-bromosuccinimide (NBS) in dimethylformamide (DMF) under controlled temperatures (0–25°C). Monitor reaction progress via TLC or HPLC. Adjust stoichiometry to avoid over-bromination .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H NMR can identify hydroxyl protons (δ 10–12 ppm) and aromatic protons (δ 7–8 ppm). ¹³C NMR distinguishes carbonyl carbons (δ 160–170 ppm) and brominated aromatic carbons (δ 110–130 ppm).

- IR : Confirm hydroxyl (3200–3600 cm⁻¹) and C-Br (500–700 cm⁻¹) stretches.

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks (expected m/z ~292.84 for C₅H₃Br₂NO₂). Cross-reference with PubChem data for analogous dibromopyridines .

Q. How does the compound’s stability vary under different storage conditions?

- Methodological Answer : Store in amber vials at –20°C under inert gas (N₂/Ar) to prevent degradation via hydrolysis or oxidation. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) and monitor purity via HPLC. Hydroxyl groups increase hygroscopicity; use desiccants for long-term storage .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to map electrostatic potentials and identify nucleophilic/electrophilic sites. Compare with 3,5-dibromopyridine (no hydroxyl groups) to assess electronic effects. Validate predictions experimentally via Suzuki-Miyaura coupling with arylboronic acids, using Pd(PPh₃)₄ as a catalyst .

Q. What strategies resolve tautomerism challenges in X-ray crystallographic analysis?

- Methodological Answer : Co-crystallize the compound with a tautomer-stabilizing agent (e.g., acetic acid). Use single-crystal X-ray diffraction (SC-XRD) to resolve keto-enol tautomerism. Compare bond lengths (C–O vs. C–Br) and hydrogen-bonding networks. Reference similar structures from the Cambridge Structural Database (CSD) .

Q. How does this compound interact with biological targets like IL-8 receptors?

- Methodological Answer : Conduct molecular docking studies (AutoDock Vina) using IL-8 receptor crystal structures (PDB ID: 1IL8). Synthesize derivatives via substitution at the 2,4-hydroxyl positions and test in vitro for binding affinity (SPR or fluorescence polarization). Compare with 2-amino-3,5-dibromo-4-methylpyridine, a known IL-8 antagonist precursor .

Q. What experimental designs address contradictory data on regioselectivity in nucleophilic substitution reactions?

- Methodological Answer :

- Control Experiments : React with varying nucleophiles (e.g., amines, alkoxides) under identical conditions (DMF, 80°C).

- Kinetic vs. Thermodynamic Control : Monitor product ratios at different temperatures.

- Isotopic Labeling : Use ¹⁸O-labeled hydroxyl groups to track substitution pathways via MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.